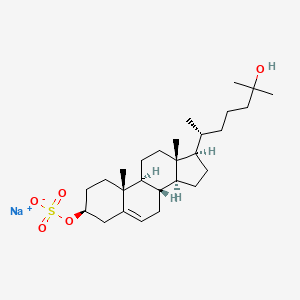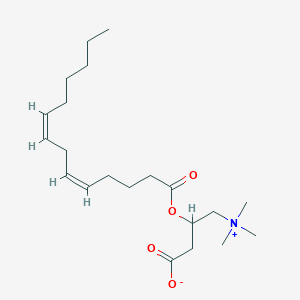
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate, also known as N5PALB, is a synthetic molecule that has been studied for its potential applications in scientific research. N5PALB is a small molecule that can be synthesized in the laboratory and has been used to study the effects of various biological processes. N5PALB has been studied for its ability to modulate the activity of several proteins, including the enzyme adenylyl cyclase, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Wirkmechanismus
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents it from catalyzing the reaction of arachidonic acid with oxygen to form prostaglandins. This inhibition of COX-2 activity leads to decreased levels of prostaglandins and other inflammatory mediators, which can have beneficial effects in the treatment of inflammation and other diseases.
Biochemical and Physiological Effects
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), leading to decreased levels of prostaglandins and other inflammatory mediators. This inhibition of COX-2 activity can lead to decreased inflammation and pain, as well as decreased levels of oxidative stress and other cellular damage. In addition, N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been shown to modulate the activity of several proteins, including the enzyme adenylyl cyclase, and to affect the expression of various genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in the laboratory, and it has been shown to have a range of effects on various biochemical and physiological processes. However, there are some limitations to the use of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate in laboratory experiments. It has not been extensively studied, and its effects on various processes are not fully understood. In addition, N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate is not approved for use in humans, so its safety and efficacy for use in humans is not known.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate. Further studies are needed to better understand the effects of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate on various biochemical and physiological processes, and to determine its potential applications in the treatment of various diseases. Additionally, further research is needed to investigate the safety and efficacy of N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate for use in humans, as well as its potential for use as a therapeutic agent. Finally, further research is needed to investigate the potential for N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate to act as an inhibitor of other enzymes and to modulate the activity of other proteins.
Synthesemethoden
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate can be synthesized using a range of methods, including the reaction of 5-propionyloxy-pentyl acrylate with rac-trans-laudanosine benzenesulfonate. The reaction is a two-step process, with the first step involving the formation of the N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate molecule from the two reactants and the second step involving the formation of the desired product. The reaction is carried out in an aqueous solution at room temperature and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been studied for its potential applications in scientific research. It has been used to study the effects of various biological processes, including the modulation of the activity of several proteins. N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has been used to study the effects of adenylyl cyclase, an enzyme involved in the regulation of cell signaling pathways, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate has also been used to study the effects of various signaling pathways and to investigate the role of proteins in the regulation of gene expression.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate involves the reaction of rac-trans-Laudanosine Benzenesulfonate with 5-(Propionyloxy)pentyl Acrylate in the presence of a suitable catalyst.", "Starting Materials": [ "rac-trans-Laudanosine Benzenesulfonate", "5-(Propionyloxy)pentyl Acrylate", "Catalyst" ], "Reaction": [ "Step 1: Dissolve rac-trans-Laudanosine Benzenesulfonate and 5-(Propionyloxy)pentyl Acrylate in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir for a specific time period.", "Step 3: Purify the product by column chromatography or recrystallization.", "Step 4: Characterize the product using various spectroscopic techniques such as NMR, IR, and MS." ] } | |
CAS-Nummer |
155913-32-9 |
Produktname |
N-(5-(Propionyloxy)pentyl Acrylate) rac-trans-Laudanosine Benzenesulfonate |
Molekularformel |
C₃₈H₄₉NO₁₁S |
Molekulargewicht |
727.86 |
Synonyme |
trans-1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-2-[3-oxo-3-[[5-[(1-oxo-2-propenyl)oxy]pentyl]oxy]propyl]-isoquinolinium Benzenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)

